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molecular formula C4H8O4S2 B8700536 3-Methylsulfonothioyloxypropanoic acid

3-Methylsulfonothioyloxypropanoic acid

Cat. No. B8700536
M. Wt: 184.2 g/mol
InChI Key: YGZDGSRXJVYYJM-UHFFFAOYSA-N
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Patent
US07572604B2

Procedure details

A solution of 3-bromopropionic acid 22 (571 mg, 3.73 mmol) and sodium methanethiosulfonate 21 (511 mg, 3.81 mmol) in DMF (5 mL) was stirred under argon at 70° C. After 2 h, t.1.c. (ethyl acetate:methanol, 4:1) indicated the formation of two products (Rf 0.3, 0.6) and the absence of any starting material (Rf 0.2). The reaction mixture was cooled to room temperature, water (10 mL) was added and the resulting mixture extracted with ether (3×20 mL). The organic extracts were combined, washed with brine (30 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by flash column chromatography (DCM:ether, 3:1 (acetic acid, 0.6%)) to yield 2-carboxyethyl methanethiosulfonate 16 (438 mg, 64%) as a white crystalline solid; m.p. 44-46° C. (ethyl acetate/petrol) [Lit. 44-48° C. m.p., value obtained from Toronto Research Chemicals Inc. website (www.trc-canada.com), nmr spectra assigned using Chemical Concepts SpecInfo]; νmax (thin film) 1716 (st, C═O), 1312, 1130 (S—SO2)cm−1, δH (400 MHz, CDCl3) 2.94 (2H, t, J1,2 6.7Hz, 2 x H-2), 3.36 (3H, s, CH3), 3.38 (2H, t, 2 x H-1); δC (100.6 MHz, CDCl3) δ0.6 (t, C-1), 34.4 (t, C-2), 50.6 (q, CH3), 176.7 (s, C═O); m/z (ES−) 183 (M-H+, 100%). HRMS (ES−) Calcd. For C4H7O4S2 (M-H−) 182.9786.
Quantity
571 mg
Type
reactant
Reaction Step One
Name
sodium methanethiosulfonate
Quantity
511 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH3:7][S:8](=[S:11])([O-:10])=[O:9].[Na+].C(OCC)(=O)C.CO>CN(C=O)C.O>[CH3:7][S:8](=[S:11])([O:10][CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
571 mg
Type
reactant
Smiles
BrCCC(=O)O
Name
sodium methanethiosulfonate
Quantity
511 mg
Type
reactant
Smiles
CS(=O)([O-])=S.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with ether (3×20 mL)
WASH
Type
WASH
Details
washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (DCM:ether, 3:1 (acetic acid, 0.6%))

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(OCCC(=O)O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 438 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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